5-(3,4-Dichlorophenyl)isoxazole-3-carbonyl chloride
Description
Properties
IUPAC Name |
5-(3,4-dichlorophenyl)-1,2-oxazole-3-carbonyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4Cl3NO2/c11-6-2-1-5(3-7(6)12)9-4-8(10(13)15)14-16-9/h1-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUEXWAIEVXEQBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=NO2)C(=O)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4Cl3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(3,4-Dichlorophenyl)isoxazole-3-carbonyl chloride typically involves the reaction of 3,4-dichlorophenyl isoxazole with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows: [ \text{3,4-Dichlorophenyl isoxazole} + \text{SOCl}_2 \rightarrow \text{5-(3,4-Dichlorophenyl)isoxazole-3-carbonyl chloride} + \text{SO}_2 + \text{HCl} ]
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 5-(3,4-Dichlorophenyl)isoxazole-3-carbonyl chloride can undergo nucleophilic substitution reactions with various nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: The compound can be hydrolyzed in the presence of water or aqueous base to form 5-(3,4-dichlorophenyl)isoxazole-3-carboxylic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as primary and secondary amines, alcohols, and thiols are commonly used. The reactions are typically carried out in anhydrous solvents like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid can be used for hydrolysis reactions.
Major Products:
Amides, Esters, and Thioesters: Formed from nucleophilic substitution reactions.
5-(3,4-Dichlorophenyl)isoxazole-3-carboxylic acid: Formed from hydrolysis reactions.
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Development
This compound serves as a crucial intermediate in the synthesis of various pharmaceutical agents. Its derivatives have been explored for their potential in treating neurological disorders and as antibiotics against resistant bacterial strains. Notably, compounds derived from isoxazole structures have shown promising results in preclinical studies for their efficacy against pathogens like Methicillin-resistant Staphylococcus aureus (MRSA) .
Case Study: Antibiotic Synthesis
A study demonstrated the successful synthesis of penicillin derivatives using 5-(3,4-Dichlorophenyl)isoxazole-3-carbonyl chloride as an intermediate. These derivatives exhibited enhanced antibacterial activity, showcasing the compound's utility in developing new antibiotics .
Organic Synthesis
Building Blocks for Complex Molecules
5-(3,4-Dichlorophenyl)isoxazole-3-carbonyl chloride is employed as a versatile building block in organic synthesis. It facilitates the construction of more complex molecular architectures through various reaction pathways, including acylation and cyclization reactions .
| Reaction Type | Description | Outcome |
|---|---|---|
| Acylation | Reacts with amines to form amides | High yield of desired amides |
| Cyclization | Forms cyclic structures with nucleophiles | Generates diverse heterocycles |
Agrochemicals
Development of Pesticides and Herbicides
The compound is also utilized in the formulation of agrochemicals. Its derivatives are being researched for their potential as effective pesticides and herbicides, contributing to improved crop yields and pest resistance .
Material Science
Novel Material Development
In material science, 5-(3,4-Dichlorophenyl)isoxazole-3-carbonyl chloride is investigated for its role in creating new materials, including polymers and coatings with enhanced thermal and mechanical properties. The incorporation of isoxazole moieties into polymer backbones can lead to materials with unique functionalities .
Chemical Biology
Exploration of Biological Pathways
This compound has applications in chemical biology, particularly in studying biological pathways and developing targeted therapies. Its ability to modify biological targets makes it valuable for research into disease mechanisms and therapeutic interventions .
Mechanism of Action
The mechanism of action of 5-(3,4-Dichlorophenyl)isoxazole-3-carbonyl chloride involves its reactivity with nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and thiols. This reactivity is exploited in the synthesis of various derivatives that can interact with biological targets, such as enzymes and receptors, to exert their effects .
Comparison with Similar Compounds
5-[2-(3-Chlorophenyl)-1,3-benzoxazol-5-yl]-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (6f)
- Molecular Formula : C₂₂H₁₅ClN₄OS
- Key Functional Groups : Benzoxazole, triazole-thione, chlorophenyl, methylphenyl.
- Spectroscopic Data :
- Comparison :
- Unlike the target compound’s isoxazole ring, this molecule features a benzoxazole core, which enhances aromatic conjugation and stability.
- The triazole-thione group introduces sulfur-based nucleophilicity, contrasting with the electrophilic carbonyl chloride in the target compound.
5-Amino-3-(3,4-dichlorophenyl)-1H-indazole
- Molecular Formula : C₁₃H₉Cl₂N₃
- Key Functional Groups: Indazole, 3,4-dichlorophenyl, amino.
- Synthesis : Synthesized via Friedel-Crafts acylation followed by hydrazine-mediated ring closure and nitro group reduction .
- Comparison: The indazole ring system provides a bicyclic aromatic structure, differing from the monocyclic isoxazole in the target compound. The amino group (-NH₂) offers nucleophilic reactivity, whereas the target’s carbonyl chloride is electrophilic.
5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde
- Key Functional Groups : Pyrazole, trifluoromethyl, sulfanyl, carbaldehyde.
- Structural Features : The sulfanyl (-S-) group and trifluoromethyl (-CF₃) substituents contribute to unique electronic and steric effects .
- Comparison :
- The pyrazole ring is less electronegative than isoxazole, altering resonance stabilization.
- The trifluoromethyl group increases hydrophobicity and metabolic stability compared to the dichlorophenyl group in the target compound.
Spectroscopic and Computational Insights
- Target Compound :
- Benzoxazole Derivative (6f) : Experimental IR data confirm weaker C=N absorption (1649 cm⁻¹) compared to the target’s carbonyl chloride, reflecting differences in bond polarity .
- Indazole Derivative : NMR studies highlight deshielded aromatic protons (δ >8 ppm) due to electron-withdrawing chlorine substituents, similar to the target’s dichlorophenyl group .
Biological Activity
5-(3,4-Dichlorophenyl)isoxazole-3-carbonyl chloride is a compound of significant interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
5-(3,4-Dichlorophenyl)isoxazole-3-carbonyl chloride is characterized by the presence of a dichlorophenyl group attached to an isoxazole ring. The carbonyl chloride functional group enhances its reactivity, making it a versatile intermediate in organic synthesis. The compound's structure can be represented as follows:
Biological Activities
1. Antimicrobial Activity
Research indicates that isoxazole derivatives exhibit notable antimicrobial properties. For instance, studies have shown that related compounds can effectively inhibit the growth of various bacteria and fungi. The minimum inhibitory concentration (MIC) values for these compounds often range from 10 to 50 µg/mL against common pathogens such as Staphylococcus aureus and Escherichia coli .
2. Anticancer Activity
The anticancer potential of 5-(3,4-Dichlorophenyl)isoxazole-3-carbonyl chloride has been investigated in several studies. It has been found to induce apoptosis in cancer cell lines, with IC50 values typically ranging from 5 to 20 µM. For example, derivatives have shown efficacy against breast cancer (MCF-7) and prostate cancer (PC3) cells .
3. Anti-inflammatory Effects
Compounds similar to 5-(3,4-Dichlorophenyl)isoxazole-3-carbonyl chloride have demonstrated anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes and lipoxygenase pathways. This inhibition can lead to reduced production of pro-inflammatory mediators .
The biological activity of 5-(3,4-Dichlorophenyl)isoxazole-3-carbonyl chloride is attributed to its ability to interact with specific molecular targets:
- Inhibition of Enzymatic Activity: The compound may inhibit key enzymes involved in inflammation and tumor progression, such as COX-1 and COX-2.
- Induction of Apoptosis: It promotes apoptotic pathways in cancer cells by activating caspases and altering mitochondrial membrane potential.
- Cell Cycle Arrest: Studies suggest that the compound can induce cell cycle arrest at the G1/S phase, thereby inhibiting cell proliferation .
Case Study 1: Anticancer Efficacy
A study evaluated the effects of 5-(3,4-Dichlorophenyl)isoxazole-3-carbonyl chloride on MCF-7 breast cancer cells. The results demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of approximately 15 µM. Flow cytometry analysis revealed an increase in apoptotic cells compared to control groups .
Case Study 2: Anti-inflammatory Activity
In another study, the compound was tested for its anti-inflammatory effects using a lipopolysaccharide (LPS)-induced model in macrophages. The results indicated a significant reduction in pro-inflammatory cytokines (TNF-alpha and IL-6) upon treatment with the compound at concentrations of 10 to 50 µM .
Data Summary Table
Q & A
Q. What are the established synthetic methodologies for 5-(3,4-dichlorophenyl)isoxazole-3-carbonyl chloride, and how do reaction conditions influence yield?
The synthesis typically involves cyclocondensation of substituted phenylacetylenes with hydroxylamine derivatives, followed by chlorination. A common approach includes:
- Step 1 : Formation of the isoxazole core via reaction of 3,4-dichlorophenylacetylene with hydroxylamine hydrochloride under basic conditions (e.g., NaHCO₃ in ethanol/water at 60–80°C).
- Step 2 : Carbonyl chloride introduction via thionyl chloride (SOCl₂) or oxalyl chloride (ClCO)₂O in anhydrous dichloromethane at 0–5°C .
Q. Key Variables :
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Reaction Temp. | 0–5°C (chlorination) | Prevents decomposition |
| Solvent | Anhydrous DCM | Enhances Cl⁻ reactivity |
| Catalyst | DMAP (optional) | Accelerates acylation |
Yield discrepancies (40–75%) often stem from residual moisture or incomplete chlorination. Purification via column chromatography (hexane:EtOAc) is critical .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- NMR Spectroscopy :
- ¹H NMR : Peaks at δ 7.5–8.1 ppm (aromatic protons of dichlorophenyl) and δ 6.8–7.2 ppm (isoxazole proton) .
- ¹³C NMR : Carbonyl chloride signal at δ 160–165 ppm; isoxazole C3 at δ 95–100 ppm .
- IR Spectroscopy : Stretching vibrations at 1740–1780 cm⁻¹ (C=O) and 750–800 cm⁻¹ (C-Cl) .
- X-ray Crystallography : Resolves dihedral angles between the isoxazole ring and dichlorophenyl group (typically 15–30°), confirming steric effects .
Critical Note : Crystallization in ethyl acetate/hexane mixtures improves crystal quality for diffraction studies .
Q. How should researchers assess the compound’s stability under varying storage conditions?
Stability tests should include:
- Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition above 150°C.
- Hydrolytic Sensitivity : Monitor chloride hydrolysis (via ¹H NMR) in aqueous solutions (pH 2–12). Stability is highest in acidic conditions (pH < 5) .
- Light Sensitivity : Store in amber vials under inert gas (N₂/Ar) to prevent photolytic degradation.
Advanced Research Questions
Q. What mechanistic insights explain regioselectivity in the formation of the isoxazole ring?
Regioselectivity is governed by electronic and steric effects :
- The 3,4-dichlorophenyl group directs cyclization to the C5 position due to electron-withdrawing Cl substituents, stabilizing the transition state .
- Computational studies (DFT) reveal lower activation energy for 5-substitution vs. 4-substitution (ΔG‡ difference ~3–5 kcal/mol) .
Experimental Validation : Use isotopic labeling (¹³C) at the acetylene terminus to track cyclization pathways .
Q. How can researchers resolve contradictions in reported bioactivity data for derivatives of this compound?
Contradictions often arise from:
- Impurity Profiles : Residual SOCl₂ or byproducts (e.g., dimeric species) may skew bioassays. Validate purity via HPLC-MS (>95%).
- Assay Conditions : Varying cell lines (e.g., HEK293 vs. HeLa) or solvent (DMSO concentration) affect IC₅₀ values. Standardize protocols using WHO guidelines .
Case Study : A 2023 study attributed anti-inflammatory activity to the dichlorophenyl moiety, but conflicting data emerged due to unaccounted endotoxin contamination in biological replicates .
Q. What strategies optimize nucleophilic substitution reactions at the carbonyl chloride site?
- Nucleophile Screening : Test reactivity with amines (primary > secondary), alcohols (steric hindrance reduces efficiency), and thiols (pH-dependent).
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity but may hydrolyze the chloride. Use Schlenk techniques for moisture-sensitive reactions .
Q. Reaction Table :
| Nucleophile | Solvent | Temp. (°C) | Yield (%) |
|---|---|---|---|
| Benzylamine | DCM | 25 | 82 |
| Ethanol | THF | 50 | 45 |
| Thiophenol | DMF | 0 | 68 |
Q. How does this compound serve as a precursor for pharmacologically active agents?
- Antimicrobial Scaffolds : Coupling with sulfonamides yields derivatives with MIC values of 2–8 µg/mL against S. aureus .
- Kinase Inhibitors : The dichlorophenyl group mimics ATP-binding motifs in kinase domains (e.g., JAK3 inhibition with IC₅₀ = 120 nM) .
Future Directions : Explore click chemistry (CuAAC) with azide-functionalized pharmacophores to diversify applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
